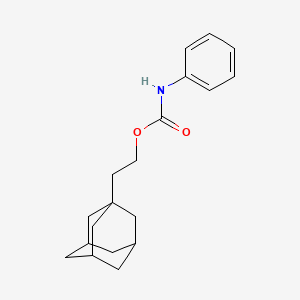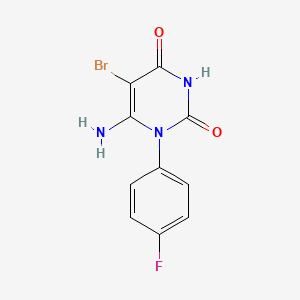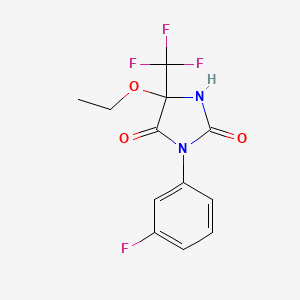
2-(1-adamantyl)ethyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Adamantyl)ethyl N-phenylcarbamate is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of the adamantyl group into various chemical structures often enhances their thermal stability, lipophilicity, and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)ethyl N-phenylcarbamate typically involves the reaction of 2-(1-adamantyl)ethanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:
2-(1-adamantyl)ethanol+phenyl isocyanate→2-(1-adamantyl)ethyl N-phenylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Adamantyl)ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carbamate group, leading to the formation of amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitrating agents are employed.
Major Products Formed
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated and nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(1-Adamantyl)ethyl N-phenylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and lipophilicity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)ethyl N-phenylcarbamate involves its interaction with biological membranes and enzymes. The adamantyl group enhances the compound’s ability to penetrate lipid bilayers, increasing its bioavailability. The carbamate moiety can interact with enzyme active sites, potentially inhibiting their activity. This dual mechanism contributes to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylamine: Another adamantane derivative with similar stability and biological activity.
2-Adamantanone: Known for its use in organic synthesis and as a precursor for other adamantane derivatives.
N-Adamantylacetamide: Exhibits similar properties and applications in medicinal chemistry.
Uniqueness
2-(1-Adamantyl)ethyl N-phenylcarbamate stands out due to its unique combination of the adamantyl and phenylcarbamate groups. This combination imparts enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H25NO2 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(1-adamantyl)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C19H25NO2/c21-18(20-17-4-2-1-3-5-17)22-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21) |
Clave InChI |
MRNXYSWFMUUTMG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCOC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-bis[(3,4-dichlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B11073828.png)

![methyl 1-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11073830.png)
![4-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}butanoic acid](/img/structure/B11073832.png)




![2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B11073855.png)
![5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane](/img/structure/B11073867.png)
![12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione](/img/structure/B11073879.png)
![2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile](/img/structure/B11073880.png)
![2,4-dichloro-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11073887.png)

